

# Navigating ANTAQ's Environmental Regulations: A Technical Support Center

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This technical support center provides researchers, scientists, and professionals in the port and maritime sectors with a comprehensive guide to understanding and navigating the environmental regulations set forth by Brazil's National Waterway Transport Agency (**ANTAQ**). This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the application of these critical environmental standards.

## Section 1: Environmental Licensing for Port Facilities

The environmental licensing process for port activities in Brazil is a multi-stage procedure involving federal and state environmental agencies, with **ANTAQ** playing a crucial role in the regulation of the port sector. Delays and challenges in this process can significantly impact project timelines and operational efficiency.

## Troubleshooting Guide: Environmental Licensing

Challenge	Potential Cause	Recommended Action
Prolonged analysis of environmental studies	Incomplete or inadequate Environmental Impact Studies (EIA) and Environmental Impact Reports (RIMA).	Ensure that the EIA/RIMA are comprehensive, addressing all potential impacts and proposing robust mitigation measures, as required by the terms of reference issued by the environmental agency. <a href="#">[1]</a>
Jurisdictional conflicts between environmental agencies	Lack of clarity on whether the licensing falls under federal (IBAMA) or state-level jurisdiction.	Engage with both federal and state environmental agencies early in the process to clearly define the competent authority for the specific project. <a href="#">[2]</a>
Perception of overlapping licenses	Port operators believing their activities are covered by the main port's operating license, leading to non-compliance for their specific operations.	Individual operators within a port complex should verify the need for their own environmental license, as the port's general license may not cover all specific activities. <a href="#">[2]</a>
High costs associated with licensing	The entire process, including the preparation of studies and fees, is fully funded by the applicant. <a href="#">[3]</a>	Meticulous planning and budgeting for all stages of the licensing process are essential to avoid financial bottlenecks.

## Frequently Asked Questions (FAQs): Environmental Licensing

Q1: What are the main stages of the environmental licensing process for port facilities in Brazil?

A1: The ordinary environmental licensing process consists of three main stages: the Preliminary License (Licença Prévia - LP), the Installation License (Licença de Instalação - LI), and the Operating License (Licença de Operação - LO). Each stage has specific requirements and environmental studies that must be submitted to the competent environmental agency.[\[4\]](#)

Q2: Who is responsible for issuing the environmental license for a port terminal?

A2: The responsibility is shared between the Brazilian Institute of Environment and Renewable Natural Resources (IBAMA) and state environmental agencies, depending on the location and scope of the project.[\[4\]](#) For instance, the licensing of the Porto Central in Presidente Kennedy was conducted by IBAMA.[\[5\]](#)

Q3: What is the role of the Environmental Impact Study (EIA) and the Environmental Impact Report (RIMA)?

A3: The EIA is a comprehensive technical study that identifies and assesses the potential environmental impacts of a project, while the RIMA is a public-facing summary of the EIA, written in accessible language to inform the public and stakeholders.[\[1\]](#)

## Section 2: ANTAQ Resolution No. 99/2023 - Ship-Generated Waste Management

Effective from July 1, 2023, ANTAQ's Resolution No. 99/2023 establishes new procedures for the removal, reception, and final disposal of waste from vessels in Brazilian ports. This regulation introduces new documentation and responsibilities for shipowners, port authorities, and service providers.[\[6\]](#)

## Troubleshooting Guide: Resolution No. 99/2023

Challenge	Potential Cause	Recommended Action
Incorrect completion of the Waste Transport Manifest (MTR)	Unfamiliarity with the new documentation requirements introduced by the resolution.	The MTR is a national waste management tool and must be completed in accordance with the Ministry of Environment's standards. <sup>[6]</sup> Seek guidance from ANTAQ or environmental consultants to ensure proper completion.
Delays in issuing the Ship Waste Delivery Certificate (CRRE)	Lack of coordination between the ship, the waste removal service provider, and the port authority.	Establish clear communication channels and procedures between all parties involved to ensure the timely and accurate issuance of the CRRE, which is based on the IMO's standard format. <sup>[6]</sup>
Difficulty in finding qualified waste removal service providers	Port authorities are responsible for ensuring the availability of capable service providers. <sup>[7]</sup>	Port authorities should conduct public calls to identify and accredit interested and qualified companies for waste removal services. <sup>[7]</sup>
Disputes over costs of waste removal services	Prices for waste removal are freely negotiated. <sup>[8]</sup>	ANTAQ may intervene to curb anti-competitive practices or economic infractions. <sup>[8]</sup>

## Frequently Asked questions (FAQs): Resolution No. 99/2023

Q1: What are the key documents introduced by Resolution No. 99/2023?

A1: The two main documents are the Waste Transport Manifest (MTR), a national document for tracking waste, and the Ship Waste Delivery Certificate (CRRE), which certifies the delivery of ship-generated waste to an appropriate onshore facility.<sup>[6]</sup>

Q2: Who is responsible for ensuring the proper final disposal of ship-generated waste?

A2: The shipping company or its legal representative is ultimately responsible for ensuring the environmentally sound final disposal of the collected waste.[\[8\]](#)

Q3: Are there simplified procedures for smaller port facilities?

A3: Yes, small public port facilities (IP4s) may adopt simplified procedures, which can include exemption from the requirement to have a CRRE and to maintain a registry of service providers in the GISIS database.[\[8\]](#)

## Section 3: ANTAQ's Environmental Performance Index (IDA)

The Environmental Performance Index (IDA) is a tool used by ANTAQ to monitor and evaluate the environmental management of public and private port facilities in Brazil. The index is calculated based on a set of indicators related to legal compliance and good environmental practices.[\[9\]](#)[\[10\]](#)

## Troubleshooting Guide: IDA Reporting

Challenge	Potential Cause	Recommended Action
Difficulties in gathering and interpreting data for the IDA questionnaire	The IDA questionnaire covers a wide range of environmental aspects, and the required information may be spread across different departments of the port administration.	Designate a dedicated team or individual responsible for coordinating the collection of information for the IDA. The methodology for the IDA was developed in partnership with the University of Brasília (CEFTRU/UNB). <sup>[9]</sup>
Low score in specific IDA indicators	Deficiencies in specific areas of environmental management, such as risk management, contingency plans, or pollution monitoring. <sup>[9]</sup>	Use the IDA results as a diagnostic tool to identify weaknesses and prioritize investments and actions to improve environmental performance.
Uncertainty about the selection criteria for IDA evaluation	Not all private terminals are required to participate in the IDA evaluation.	ANTAQ has specific criteria for selecting authorized port facilities for IDA evaluation, including being a Private Use Terminal (TUP) and having a minimum annual cargo movement. <sup>[11]</sup> Voluntary participation is also possible. <sup>[12]</sup>
Errors in the submitted IDA data	Incorrect data entry or misunderstanding of the questions in the IDA questionnaire.	The deadline for filling out the IDA form is announced annually by ANTAQ. <sup>[12][13]</sup> <sup>[14][15]</sup> Ensure that the personnel responsible for filling out the questionnaire are well-trained and have a clear understanding of each indicator. Double-check all data before submission.

## Frequently Asked Questions (FAQs): IDA

Q1: What is the purpose of the Environmental Performance Index (IDA)?

A1: The IDA aims to provide a clearer understanding of the environmental management of port facilities, allowing **ANTAQ** to monitor compliance with environmental legislation and promote good practices. It also enables port administrators to identify their strengths and weaknesses in environmental management.[9][11]

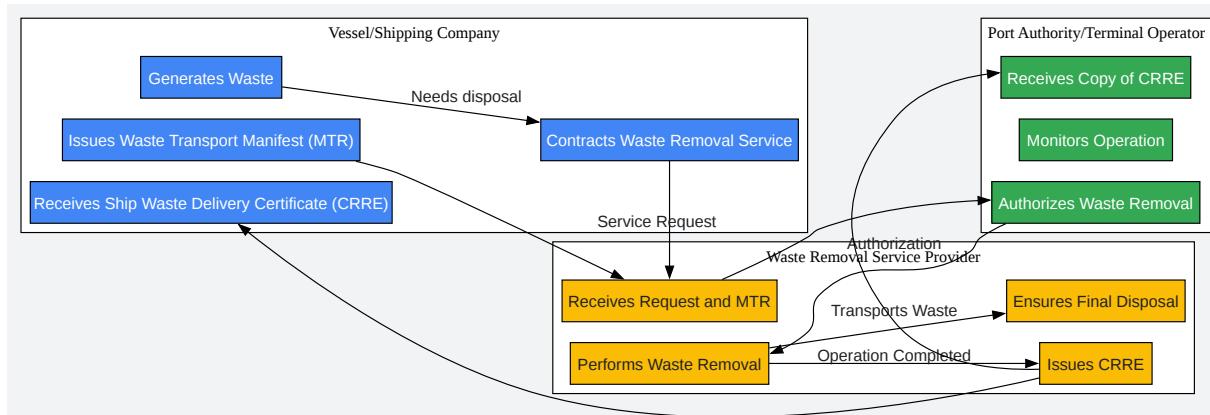
Q2: What are some of the indicators evaluated by the IDA?

A2: The IDA evaluates a range of indicators, including the status of environmental licensing, the structure of the environmental management team, risk prevention and emergency response plans, environmental audits, waste management, energy efficiency, environmental quality monitoring, and health contingency plans.[13][14]

Q3: Where can I find the results of the IDA evaluations?

A3: **ANTAQ** provides a dynamic dashboard with the results of past IDA evaluations on its official portal.[13][14]

## Visualizing a Key Environmental Process: Ship-Generated Waste Management Workflow (Resolution No. 99/2023)



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Caption: Workflow for ship-generated waste management under **ANTAQ** Resolution No. 99/2023.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)